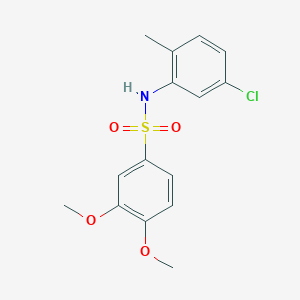![molecular formula C12H14N2O B229278 [1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol](/img/structure/B229278.png)
[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various applications, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a benzimidazole core with a 2-methyl-allyl group and a methanol moiety, making it a unique structure with potential for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol typically involves the formation of the benzimidazole core followed by the introduction of the 2-methyl-allyl group and the methanol moiety. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring. The 2-methyl-allyl group can be introduced via an alkylation reaction using a suitable alkylating agent. Finally, the methanol group can be added through a hydroxylation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allylic position, leading to the formation of allylic alcohols or ketones.
Reduction: Reduction reactions can target the benzimidazole ring or the allylic group, resulting in various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield allylic alcohols, while substitution can introduce various functional groups onto the benzimidazole ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: It can be used in the development of new drugs or as a probe in biochemical studies .
Medicine: In medicine, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications .
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of [1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol involves its interaction with various molecular targets. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The 2-methyl-allyl group and methanol moiety can also influence the compound’s binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
DNA/RNA: The benzimidazole core can intercalate with DNA or RNA, affecting gene expression.
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound with a simpler structure.
2-Methyl-allyl-benzimidazole: Lacks the methanol moiety.
Benzimidazole-methanol: Lacks the 2-methyl-allyl group
Uniqueness: [1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol is unique due to the presence of both the 2-methyl-allyl group and the methanol moiety. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,15H,1,7-8H2,2H3 |
Clé InChI |
OEGXAHDWNBSUMQ-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CO |
SMILES canonique |
CC(=C)CN1C2=CC=CC=C2N=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)


![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)
![3,4,5-trimethoxy-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B229209.png)


![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B229213.png)

![N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
![4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid](/img/structure/B229229.png)
